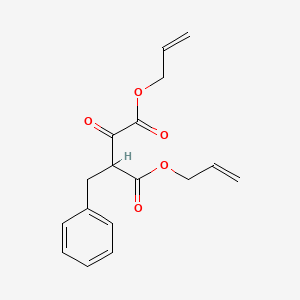
Butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester, also known as diallyl benzylmalonate, is an organic compound with the molecular formula C16H18O5. This compound is a diester derivative of butanedioic acid, featuring both oxo and phenylmethyl groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester typically involves the esterification of butanedioic acid derivatives with allyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Benzylmalonic acid derivatives.
Reduction: Benzylmalonic alcohol derivatives.
Substitution: Various substituted benzylmalonates.
Scientific Research Applications
Butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in biochemical pathways. The phenylmethyl group may enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Diallyl maleate: Similar ester structure but with a different acid backbone.
Diallyl fumarate: Another ester derivative with a different geometric configuration.
Dibutyl fumarate: Similar ester but with butyl groups instead of allyl groups.
Uniqueness
Butanedioic acid, oxo(phenylmethyl)-, di-2-propenyl ester is unique due to its combination of oxo and phenylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
125582-89-0 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-benzyl-3-oxobutanedioate |
InChI |
InChI=1S/C17H18O5/c1-3-10-21-16(19)14(12-13-8-6-5-7-9-13)15(18)17(20)22-11-4-2/h3-9,14H,1-2,10-12H2 |
InChI Key |
GCMJPYGDOIPINI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(CC1=CC=CC=C1)C(=O)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















